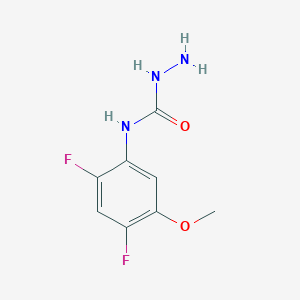

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea

CAS No.: 2408963-43-7

Cat. No.: VC4302757

Molecular Formula: C8H9F2N3O2

Molecular Weight: 217.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408963-43-7 |

|---|---|

| Molecular Formula | C8H9F2N3O2 |

| Molecular Weight | 217.176 |

| IUPAC Name | 1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14) |

| Standard InChI Key | VTMMYZKHEJOBJA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)NC(=O)NN)F)F |

Introduction

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It features a urea functional group linked to a substituted phenyl ring, which enhances its potential for various applications, particularly in pharmaceuticals. This compound is characterized by its molecular formula C8H9F2N3O2 and is known for its biological activities, making it significant in medicinal chemistry.

Synthesis of 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea

The synthesis of this compound typically involves a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

| Synthesis Steps | Reagents | Conditions |

|---|---|---|

| Formation of Isocyanate | 2,4-difluoro-5-methoxyaniline, Phosgene | Inert atmosphere, 0°C to 50°C |

| Formation of Urea Derivative | Isocyanate intermediate, Ammonia | Inert atmosphere, 0°C to 50°C |

Biological Activities and Applications

This compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on enzymes involved in cancer pathways, such as indoleamine 2,3-dioxygenase. The specific binding interactions depend on the substituents on the phenyl ring.

| Biological Activity | Target | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Indoleamine 2,3-dioxygenase | Cancer treatment |

| Receptor Binding | Various receptors | Therapeutic properties |

Research Findings and Future Directions

Research on 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea highlights its potential in medicinal chemistry, particularly in the development of anticancer agents. The compound's unique structure, featuring both difluoro and methoxy groups, confers distinct electronic and steric properties that can influence its reactivity and interactions with biological targets. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume